Diethylene glycol monoethyl ether

Description

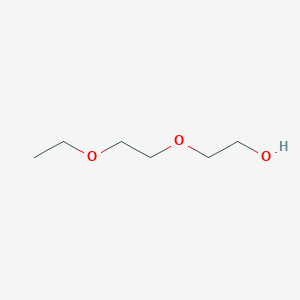

This compound is a primary alcohol that is ethanol substituted by a 2-ethoxyethoxy group at position 2. It has a role as a protic solvent. It is a diether, a primary alcohol, a hydroxypolyether and a glycol ether. It is functionally related to a diethylene glycol.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(2-ethoxyethoxy)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O3/c1-2-8-5-6-9-4-3-7/h7H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXJWXESWEXIICW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCOCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O3, Array | |

| Record name | DIETHYLENE GLYCOL MONOETHYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8539 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIETHYLENE GLYCOL MONOETHYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0039 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2021941 | |

| Record name | 2-(2-Ethoxyethoxy)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2021941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Diethylene glycol monoethyl ether appears as a colorless, slightly viscous liquid with a mild pleasant odor. Flash point near 190 °F. Used to make soaps, dyes, and other chemicals., Liquid; Liquid, Other Solid, A clear slightly viscous liquid with a mild pleasant odor; [CAMEO], COLOURLESS HYGROSCOPIC LIQUID., A colorless, slightly viscous liquid with a mildly sweet odor. | |

| Record name | DIETHYLENE GLYCOL MONOETHYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8539 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethanol, 2-(2-ethoxyethoxy)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diethylene glycol monoethyl ether | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1898 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DIETHYLENE GLYCOL MONOETHYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0039 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DIETHYLENE GLYCOL MONOETHYL ETHER (CARBITOL) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/910 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Boiling Point |

396 °F at 760 mmHg (NTP, 1992), boiling point equals 396 °F, 196 °C, 196-202 °C, 396 °F | |

| Record name | DIETHYLENE GLYCOL MONOETHYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8539 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Diethylene glycol monoethyl ether | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1898 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DIETHYLENE GLYCOL MONOETHYL ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/51 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIETHYLENE GLYCOL MONOETHYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0039 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DIETHYLENE GLYCOL MONOETHYL ETHER (CARBITOL) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/910 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Flash Point |

205 °F (NTP, 1992), Flash point equals 205 °F, 196 °F (91 °C) (CLOSED CUP), 96 °C o.c., 205 °F | |

| Record name | DIETHYLENE GLYCOL MONOETHYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8539 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Diethylene glycol monoethyl ether | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1898 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DIETHYLENE GLYCOL MONOETHYL ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/51 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIETHYLENE GLYCOL MONOETHYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0039 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DIETHYLENE GLYCOL MONOETHYL ETHER (CARBITOL) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/910 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Solubility |

greater than or equal to 100 mg/mL at 68 °F (NTP, 1992), Miscible with ether, pyridine, chloroform, Miscible with the common organic solvents., Miscible with ethanol, acetone, benzene; very soluble in ethyl ether, In water, miscible at 25 °C, Solubility in water: very good | |

| Record name | DIETHYLENE GLYCOL MONOETHYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8539 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIETHYLENE GLYCOL MONOETHYL ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/51 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIETHYLENE GLYCOL MONOETHYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0039 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

0.99 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.9885 g/cu m at 20 °C, Relative density (water = 1): 0.99, 0.99 | |

| Record name | DIETHYLENE GLYCOL MONOETHYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8539 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIETHYLENE GLYCOL MONOETHYL ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/51 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIETHYLENE GLYCOL MONOETHYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0039 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DIETHYLENE GLYCOL MONOETHYL ETHER (CARBITOL) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/910 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Density |

4.62 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 4.62 (AIR= 1), Relative vapor density (air = 1): 4.6, 4.62 | |

| Record name | DIETHYLENE GLYCOL MONOETHYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8539 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIETHYLENE GLYCOL MONOETHYL ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/51 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIETHYLENE GLYCOL MONOETHYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0039 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DIETHYLENE GLYCOL MONOETHYL ETHER (CARBITOL) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/910 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

0.13 mmHg at 77 °F (NTP, 1992), 0.12 [mmHg], Vapor pressure, Pa at 25 °C: 19, 0.13 mmHg | |

| Record name | DIETHYLENE GLYCOL MONOETHYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8539 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Diethylene glycol monoethyl ether | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1898 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DIETHYLENE GLYCOL MONOETHYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0039 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DIETHYLENE GLYCOL MONOETHYL ETHER (CARBITOL) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/910 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Color/Form |

Colorless liquid | |

CAS No. |

111-90-0 | |

| Record name | DIETHYLENE GLYCOL MONOETHYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8539 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Diethylene glycol monoethyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=111-90-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diethylene glycol monoethyl ether [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000111900 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(2-Ethoxyethoxy)ethanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408451 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanol, 2-(2-ethoxyethoxy)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-(2-Ethoxyethoxy)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2021941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-ethoxyethoxy)ethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.563 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIETHYLENE GLYCOL MONOETHYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A1A1I8X02B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DIETHYLENE GLYCOL MONOETHYL ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/51 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIETHYLENE GLYCOL MONOETHYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0039 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DIETHYLENE GLYCOL MONOETHYL ETHER (CARBITOL) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/910 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

-108 °F (NTP, 1992), Freezing point = -54.0 °C, -76 °C, -108 °F | |

| Record name | DIETHYLENE GLYCOL MONOETHYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8539 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIETHYLENE GLYCOL MONOETHYL ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/51 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIETHYLENE GLYCOL MONOETHYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0039 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DIETHYLENE GLYCOL MONOETHYL ETHER (CARBITOL) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/910 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Foundational & Exploratory

Diethylene Glycol Monoethyl Ether: A Comprehensive Technical Guide to its Physical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethylene glycol monoethyl ether (DEGEE), also known by trade names such as Carbitol™ and Transcutol®, is a versatile solvent with a wide range of applications in the pharmaceutical, cosmetic, and industrial sectors.[1][2] Its unique combination of ether and alcohol functionalities imparts a favorable toxicological profile and desirable solvent characteristics, making it a subject of considerable interest in drug formulation and development.[1] This technical guide provides an in-depth overview of the core physical properties of DEGEE, presenting quantitative data in a structured format, detailing experimental methodologies for property determination, and illustrating the logical interplay of these characteristics.

Core Physical Properties of this compound

The physical properties of a substance are fundamental to its behavior and application. For DEGEE, these properties dictate its performance as a solvent, its safety profile, and its processing requirements. The following table summarizes the key physical properties of this compound, compiled from various reputable sources.

| Property | Value | Units | Conditions | Source(s) |

| Molecular Formula | C6H14O3 | - | - | [3][4] |

| Molecular Weight | 134.17 | g/mol | - | [5][6] |

| Appearance | Colorless, slightly viscous liquid | - | Ambient | [5] |

| Odor | Mild, pleasant | - | Ambient | [5] |

| Boiling Point | 196 - 202.7 | °C | Atmospheric Pressure | [5][7] |

| Melting Point | -76 to -80 | °C | - | [3][4][6][8][9][10] |

| Density | 0.990 - 0.999 | g/mL | 20 - 25 °C | [3][4][5][6][8][10][11] |

| Viscosity | 3.85 - 4.5 | cP (mPa·s) | 20 - 25 °C | [3][7] |

| Solubility in Water | Miscible | - | 20 °C | [5][7][9][11][12] |

| Solubility in Organic Solvents | Miscible with common organic solvents | - | Ambient | [5][7][9][11][12] |

| Vapor Pressure | 0.12 - 0.13 | mmHg | 20 °C | [4][5][6][8] |

| Flash Point (Closed Cup) | 96 | °C | - | [6][8] |

| Autoignition Temperature | 203.89 - 204 | °C | - | [5][13] |

| Refractive Index | 1.427 | - | 20 °C | [4][6][7][8][9][10][11] |

| Surface Tension | 31.7 | dynes/cm | 25 °C | [3] |

Experimental Protocols for Determination of Physical Properties

Accurate and reproducible determination of physical properties is paramount in scientific research and industrial applications. The following sections outline the standard methodologies for measuring the key physical properties of liquids like this compound.

Boiling Point Determination (Capillary Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. A common and efficient method for determining the boiling point of a small liquid sample is the capillary method.

Procedure:

-

A small amount of the liquid sample is placed in a larger capillary tube or a small test tube.

-

A smaller capillary tube, sealed at one end, is inverted and placed inside the larger tube containing the liquid.

-

The assembly is attached to a thermometer and heated in a controlled manner, often using a Thiele tube or a melting point apparatus.[14]

-

As the temperature rises, the air trapped in the inverted capillary tube expands and escapes as a slow stream of bubbles.

-

Upon further heating, the vapor of the liquid will also enter the inverted capillary, causing a rapid and continuous stream of bubbles. This indicates that the liquid's vapor pressure is approaching the external pressure.

-

The heat source is then removed, and the apparatus is allowed to cool slowly.

-

The boiling point is recorded as the temperature at which the stream of bubbles ceases and the liquid just begins to be drawn into the inverted capillary tube.[14][15] This is the point where the external pressure is equal to the vapor pressure of the liquid.

Density Determination (Digital Density Meter - ASTM D4052)

The density of a liquid is its mass per unit volume. The ASTM D4052 standard test method provides a precise and accurate means of determining the density of liquids using a digital density meter.[1][3][4][16][17]

Procedure:

-

The digital density meter, which operates based on the oscillating U-tube principle, is calibrated using certified reference standards (typically dry air and pure water).[1]

-

A small, bubble-free aliquot of the liquid sample is introduced into the thermostatically controlled oscillating U-tube of the instrument.

-

The instrument measures the change in the oscillation frequency of the U-tube caused by the mass of the sample.

-

This frequency change is then used, in conjunction with the calibration data, to calculate and display the density of the liquid at the specified temperature.[4][17]

Viscosity Measurement (Ostwald Viscometer)

Viscosity is a measure of a fluid's resistance to flow. For Newtonian fluids like this compound, viscosity can be determined using a capillary viscometer, such as the Ostwald viscometer.

Procedure:

-

The Ostwald viscometer is thoroughly cleaned and dried.

-

A precise volume of the sample liquid is introduced into the larger bulb of the viscometer.

-

The viscometer is placed in a constant temperature bath to ensure thermal equilibrium.

-

The liquid is drawn up through the capillary tube into the smaller bulb by suction.

-

The suction is removed, and the time taken for the liquid to flow between two marked points on the capillary tube is measured accurately using a stopwatch.

-

The kinematic viscosity is then calculated by multiplying the flow time by the calibration constant of the viscometer. The dynamic viscosity can be obtained by multiplying the kinematic viscosity by the density of the liquid at the same temperature.

Solubility Determination

Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution. For a liquid like DEGEE, its miscibility with other liquids is a key parameter.

Procedure for Miscibility with Water:

-

A known volume of distilled water is placed in a clear container, such as a test tube or beaker.

-

This compound is added dropwise to the water with continuous stirring or agitation.

-

The mixture is observed for any signs of phase separation, cloudiness, or the formation of layers.

-

If the mixture remains clear and homogeneous after the addition of a significant amount of DEGEE, it is considered miscible. For quantitative determination, varying proportions of DEGEE and the solvent can be mixed and observed for homogeneity.

Flash Point Determination (Pensky-Martens Closed Cup Tester - ASTM D93)

The flash point is the lowest temperature at which a liquid can vaporize to form an ignitable mixture in air. The Pensky-Martens closed-cup method is a widely used standard for determining the flash point of combustible liquids.[18]

Procedure:

-

A sample of the liquid is placed in the test cup of the Pensky-Martens apparatus.[13]

-

The lid is closed, and the sample is heated at a slow, constant rate while being stirred.[13]

-

At specified temperature intervals, an ignition source (a small flame) is dipped into the vapor space above the liquid surface through an opening in the lid.[13]

-

The flash point is the lowest temperature at which the application of the ignition source causes the vapors of the sample to ignite with a distinct flash inside the cup.[13]

Autoignition Temperature Determination (ASTM E659)

The autoignition temperature is the lowest temperature at which a substance will spontaneously ignite in a normal atmosphere without an external source of ignition. The ASTM E659 standard test method is used for its determination.[5][6][7]

Procedure:

-

A small, measured quantity of the liquid sample is injected into a heated, air-filled flask of a specified volume.[2][19]

-

The temperature of the flask is precisely controlled and monitored.

-

The time delay until ignition, if it occurs, is recorded.

-

The test is repeated at various flask temperatures, and with varying sample volumes, to determine the minimum temperature at which ignition occurs. This minimum temperature is reported as the autoignition temperature.[2]

Logical Relationships of Physical Properties

The physical properties of this compound are not independent variables but are interconnected in a logical framework. Understanding these relationships is crucial for predicting the behavior of the substance under different conditions.

Caption: Interplay of DEGEE's key physical properties.

This diagram illustrates that temperature is a primary external factor influencing several other properties. For instance, as temperature increases, the vapor pressure of DEGEE rises, while its viscosity, density, and surface tension tend to decrease. The boiling point is the temperature at which the vapor pressure equals the atmospheric pressure. The molecular structure of DEGEE, with its ether linkages and hydroxyl group, dictates the intermolecular forces, which in turn are fundamental in determining properties like vapor pressure, boiling point, viscosity, surface tension, and solubility. The flash point is influenced by the vapor pressure, as it depends on the concentration of flammable vapors. The autoignition temperature is the specific temperature at which spontaneous combustion occurs.

References

- 1. ASTM D4052 - eralytics [eralytics.com]

- 2. petrolube.com [petrolube.com]

- 3. store.astm.org [store.astm.org]

- 4. ASTM D4052 | ASTM Vapor Pressure of Petroleum Products [ayalytical.com]

- 5. store.astm.org [store.astm.org]

- 6. store.astm.org [store.astm.org]

- 7. standards.iteh.ai [standards.iteh.ai]

- 8. Viscometer - Wikipedia [en.wikipedia.org]

- 9. To determine the relative viscosity of given liquid using Ostwald’s viscometer | PPTX [slideshare.net]

- 10. phillysim.org [phillysim.org]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. gardco.com [gardco.com]

- 13. Basics of Pensky-Martens closed-cup flash point testing | Anton Paar Wiki [wiki.anton-paar.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Video: Boiling Points - Procedure [jove.com]

- 16. standards.iteh.ai [standards.iteh.ai]

- 17. Standard Test Method for Density, Relative Density, and API Gravity of Petroleum Liquids - The ANSI Blog [blog.ansi.org]

- 18. ducom.com [ducom.com]

- 19. scribd.com [scribd.com]

An In-depth Technical Guide to Diethylene Glycol Monoethyl Ether: Chemical Structure, Formula, and Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethylene glycol monoethyl ether (DEGEE), a prominent member of the glycol ether family, is a versatile organic solvent with a wide range of applications in the pharmaceutical, cosmetic, and industrial sectors.[1][2] Its unique combination of properties, including excellent solvency for a broad spectrum of materials, miscibility with both water and organic solvents, and a low vapor pressure, makes it an invaluable excipient in drug formulations and a key component in numerous other products.[1][3][4] This technical guide provides a comprehensive overview of the chemical structure, formula, and key physicochemical properties of this compound, complete with detailed experimental protocols for property determination and relevant spectroscopic data.

Chemical Identity

This compound is known by several synonyms, which are often encountered in scientific literature and commercial products. A clear understanding of these names is crucial for accurate identification and information retrieval.

-

Systematic Name: 2-(2-Ethoxyethoxy)ethanol[5]

-

Common Synonyms: Ethoxydiglycol, DEGEE, Carbitol™, Transcutol®[1][5][6]

-

CAS Number: 111-90-0[6]

-

EC Number: 203-919-7[6]

Below is a diagram illustrating the relationships between the common names and the chemical formula and structure of this compound.

Chemical Structure and Formula

The chemical structure of this compound consists of a two-unit ethylene (B1197577) glycol chain with an ethyl ether group at one end and a primary alcohol group at the other. This amphiphilic nature, possessing both polar (hydroxyl group) and non-polar (ethyl and ether linkages) characteristics, is the basis for its broad solvency.

The presence of the hydroxyl group allows for hydrogen bonding, contributing to its miscibility with water and other protic solvents, while the ether and ethyl groups provide affinity for a range of organic compounds.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are critical for its application in various scientific and industrial contexts.

| Property | Value | Reference |

| Molecular Weight | 134.17 g/mol | [3][6] |

| Appearance | Clear, colorless liquid | [1][7][5] |

| Odor | Mild, pleasant | [1][5] |

| Boiling Point | 202 °C (at 760 mmHg) | [6] |

| Melting Point | -80 °C | [6] |

| Density | 0.999 g/mL at 25 °C | [6] |

| Refractive Index (n20/D) | 1.427 | [6] |

| Vapor Pressure | 0.12 mmHg at 20 °C | [6] |

| Flash Point | 96 °C (closed cup) | [6][8] |

| Solubility | Miscible with water and most organic solvents | [1] |

Experimental Protocols for Property Determination

The accurate determination of physicochemical properties is essential for quality control and research purposes. The following are detailed methodologies for measuring some of the key properties of this compound, based on established standards.

Determination of Boiling Point (ASTM D1078)

This method outlines the procedure for determining the distillation (boiling) range of volatile organic liquids.

Apparatus:

-

Distillation flask (e.g., 200 mL)

-

Condenser (Liebig type)

-

Adapter

-

Graduated cylinder (for receiving the distillate)

-

Calibrated thermometer or temperature sensor

-

Heating mantle or other suitable heat source

-

Boiling chips

Procedure:

-

Sample Preparation: Measure 100 mL of the this compound sample into the distillation flask. Add a few boiling chips to ensure smooth boiling.

-

Apparatus Assembly: Assemble the distillation apparatus. The thermometer bulb should be positioned so that the top of the bulb is level with the bottom of the side arm of the flask.

-

Distillation: Apply heat to the flask. The heating rate should be adjusted so that the first drop of distillate falls from the condenser in 5 to 10 minutes.

-

Data Collection: Record the temperature at which the first drop of distillate is collected as the Initial Boiling Point (IBP). Continue the distillation at a rate of 4 to 5 mL per minute. Record the temperature at regular intervals as the distillate is collected. The maximum temperature reached during the distillation is recorded as the Final Boiling Point (FBP).

Determination of Density (ASTM D4052)

This standard test method covers the determination of the density and relative density of liquids by a digital density meter.

Apparatus:

-

Digital Density Meter: A device that measures the density of a liquid based on the oscillation period of a U-shaped tube filled with the sample. The instrument must be capable of maintaining the sample at a constant temperature.

-

Syringes or an autosampler for sample injection.

-

Cleaning and drying equipment for the measuring cell.

Procedure:

-

Calibration: Calibrate the digital density meter at the test temperature (e.g., 25 °C) using two reference standards of known density, typically dry air and freshly distilled water.

-

Sample Introduction: Introduce a small volume of the this compound sample into the measuring cell of the density meter, ensuring no air bubbles are present.

-

Measurement: The instrument will measure the oscillation period of the U-tube containing the sample and convert it to a density value based on the calibration.

-

Cleaning: After the measurement, thoroughly clean the measuring cell with appropriate solvents and dry it completely before the next measurement.

Determination of Refractive Index (ASTM D1218)

This test method details the measurement of the refractive index of transparent hydrocarbon liquids.

Apparatus:

-

Refractometer (e.g., Abbe refractometer) with a circulating fluid bath for temperature control.

-

Light source (e.g., sodium D line).

-

Calibrated liquid standards.

Procedure:

-

Instrument Calibration: Calibrate the refractometer using a liquid standard with a known refractive index at the test temperature (e.g., 20 °C).

-

Sample Application: Apply a few drops of the this compound sample to the prism of the refractometer.

-

Measurement: Close the prisms and allow the sample to reach the desired temperature. Adjust the instrument to bring the dividing line between the light and dark fields into sharp focus at the intersection of the crosshairs.

-

Reading: Read the refractive index from the instrument's scale.

Spectroscopic Data

Spectroscopic analysis is a powerful tool for the structural elucidation and identification of chemical compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (Proton NMR): The ¹H NMR spectrum of this compound would show characteristic signals for the different types of protons present in the molecule. The expected chemical shifts (δ) in ppm relative to TMS would be approximately:

-

Triplet around 1.2 ppm (3H, -CH₃)

-

Quartet around 3.5 ppm (2H, -O-CH₂-CH₃)

-

Multiplets in the range of 3.5-3.7 ppm for the four -CH₂-O- groups.

-

A broad singlet for the hydroxyl proton (-OH), the position of which is concentration and solvent dependent.

-

-

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum provides information about the carbon skeleton. The expected chemical shifts would be approximately:

-

Around 15 ppm for the methyl carbon (-CH₃)

-

In the range of 60-73 ppm for the four methylene (B1212753) carbons (-CH₂-O-)

-

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands corresponding to its functional groups.[9]

-

O-H Stretch: A broad band in the region of 3600-3200 cm⁻¹, characteristic of the hydroxyl group and indicative of hydrogen bonding.[9]

-

C-H Stretch: Strong bands in the region of 3000-2850 cm⁻¹ due to the stretching vibrations of the C-H bonds in the alkyl groups.

-

C-O Stretch: Strong bands in the region of 1150-1050 cm⁻¹ corresponding to the C-O stretching vibrations of the ether and alcohol functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments. For this compound, the molecular ion peak (M⁺) would be observed at m/z = 134. The fragmentation pattern would show characteristic peaks resulting from the cleavage of C-O and C-C bonds. Common fragments would include those corresponding to the loss of water, ethylene, and ethoxy groups.

Conclusion

This compound is a well-characterized organic solvent with a unique set of properties that make it highly valuable in research, drug development, and various industrial applications. A thorough understanding of its chemical structure, formula, and physicochemical properties, along with the standardized methods for their determination, is essential for its effective and safe use. This guide provides a foundational resource for professionals working with this important compound.

References

- 1. ASTM D4052 - eralytics [eralytics.com]

- 2. store.astm.org [store.astm.org]

- 3. matestlabs.com [matestlabs.com]

- 4. petrolube.com [petrolube.com]

- 5. matestlabs.com [matestlabs.com]

- 6. store.astm.org [store.astm.org]

- 7. ASTM D4052 | Anton Paar Wiki [wiki.anton-paar.com]

- 8. store.astm.org [store.astm.org]

- 9. cdnsciencepub.com [cdnsciencepub.com]

Unveiling DEGEE: A Technical Guide to its Synonyms, Properties, and Mechanisms for Researchers

For researchers, scientists, and drug development professionals, a comprehensive understanding of Diethylene Glycol Monoethyl Ether (DEGEE) is crucial for its effective and safe application. This technical guide provides an in-depth overview of DEGEE, encompassing its various synonyms and alternative names, extensive toxicological data, detailed experimental protocols, and a visualization of its primary mechanism of action as a penetration enhancer.

DEGEE is a versatile solvent with a long history of use in various industries, including pharmaceuticals, cosmetics, and textiles.[1] Its ability to dissolve a wide range of substances and enhance the penetration of active ingredients has made it a valuable excipient in topical, transdermal, and even oral formulations.[1] This guide aims to consolidate the key technical information necessary for its application in a research and development setting.

Synonyms and Alternative Names for DEGEE

For clarity and comprehensive literature searches, it is essential to be aware of the various names and identifiers for DEGEE.

| Category | Names |

| Chemical Name | 2-(2-Ethoxyethoxy)ethanol[2][3] |

| Abbreviation | DEGEE[4] |

| Synonyms | Diethylene glycol ethyl ether, Diglycol monoethyl ether, Ethyl diglycol, 2-hydroxy-2-ethoxy-diethyl ether[1][5][6] |

| Trade Names | Carbitol, Carbitol solvent, Transcutol, Transcutol P, Transcutol HP, Dowanol DE, Ektasolve DE, Solvolsol[1] |

| CAS Number | 111-90-0[6] |

| Other Identifiers | Ethyl carbitol, 3,6-Dioxa-1-octanol, Poly-Solv DE[1][6] |

Quantitative Toxicological Data

The following tables summarize the acute toxicity data for DEGEE across various species and routes of administration. These values are crucial for risk assessment and determining safe handling and exposure limits in a laboratory setting.

Table 1: Acute Oral Toxicity of DEGEE

| Species | LD50 (mg/kg) |

| Rat | 5400 - 9000 |

| Mouse | 6031 - 7410 |

| Rabbit | 3600 - 3620 |

| Guinea Pig | 3200 - 3900 |

Table 2: Acute Dermal Toxicity of DEGEE

| Species | LD50 (mg/kg) |

| Rabbit | 4200 - 9143 |

| Rat | >5000 |

Table 3: Acute Inhalation Toxicity of DEGEE

| Species | LC50 (mg/m³) | Exposure Time |

| Rat | > 5240 | 4 hours |

Experimental Protocols

The following are detailed methodologies for key toxicological assessments of DEGEE, based on standardized guidelines.

Acute Oral Toxicity (LD50) - Modified from OECD Guideline 401

Objective: To determine the median lethal dose (LD50) of DEGEE following a single oral administration.

Species: Wistar rats (or other appropriate rodent species), typically 5-10 animals per dose group.

Procedure:

-

Animals are fasted overnight prior to dosing.

-

DEGEE is administered by gavage in a suitable vehicle (e.g., water or saline).

-

A range of doses is administered to different groups of animals.

-

Animals are observed for mortality, clinical signs of toxicity (e.g., changes in behavior, appearance, and physiological functions), and body weight changes for at least 14 days.

-

A gross necropsy is performed on all animals at the end of the study.

-

The LD50 is calculated using a recognized statistical method (e.g., Probit analysis).

Acute Dermal Toxicity (LD50) - Modified from OECD Guideline 402

Objective: To determine the LD50 of DEGEE following a single dermal application.

Species: Albino rabbits, typically 5 animals per dose group.

Procedure:

-

The fur on the dorsal area of the trunk of the animals is clipped 24 hours before the test.

-

DEGEE is applied uniformly over a shaved area of approximately 10% of the body surface.

-

The test substance is held in contact with the skin with a porous gauze dressing and non-irritating tape for a 24-hour exposure period.

-

At the end of the exposure period, the residual test substance is removed.

-

Animals are observed for mortality, signs of skin irritation, and systemic toxicity for 14 days.

-

The LD50 is calculated based on the observed mortality.

Acute Inhalation Toxicity (LC50) - Modified from OECD Guideline 403

Objective: To determine the median lethal concentration (LC50) of DEGEE following a single inhalation exposure.

Species: Wistar rats, typically 5-10 animals per group.

Procedure:

-

Animals are placed in a whole-body or nose-only inhalation chamber.

-

DEGEE is administered as a vapor or aerosol at various concentrations for a fixed period, typically 4 hours.

-

Animals are observed for clinical signs of toxicity and mortality during and after exposure for a period of 14 days.

-

The LC50 is calculated based on the concentration-mortality data.

Skin Irritation/Corrosion - Modified from OECD Guideline 404 (Draize Test)

Objective: To assess the potential of DEGEE to cause skin irritation or corrosion.

Species: Albino rabbits.

Procedure:

-

A small area of skin on the back of the rabbit is clipped free of fur.

-

0.5 mL of DEGEE is applied to the test site and covered with a gauze patch.

-

The patch is removed after a 4-hour exposure period.

-

The skin is examined for signs of erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.

-

The reactions are scored according to a standardized scale.

Eye Irritation/Corrosion - Modified from OECD Guideline 405 (Draize Test)

Objective: To assess the potential of DEGEE to cause eye irritation or corrosion.

Species: Albino rabbits.

Procedure:

-

0.1 mL of DEGEE is instilled into the conjunctival sac of one eye of the rabbit. The other eye serves as a control.

-

The eyes are examined for signs of corneal opacity, iritis, conjunctival redness, and chemosis (swelling) at 1, 24, 48, and 72 hours after instillation.

-

The reactions are scored according to a standardized scale.

Mechanism of Action: Skin Penetration Enhancement

DEGEE is widely recognized for its ability to enhance the penetration of other molecules through the skin. This property is particularly valuable in the formulation of topical and transdermal drug delivery systems. The primary mechanism by which DEGEE achieves this is through its interaction with the stratum corneum, the outermost layer of the skin.

The stratum corneum acts as the main barrier to percutaneous absorption, primarily due to its unique "brick and mortar" structure, where corneocytes (bricks) are embedded in a lipid-rich intercellular matrix (mortar). DEGEE is thought to disrupt the highly ordered structure of these intercellular lipids.

Caption: Mechanism of DEGEE as a skin penetration enhancer.

As depicted in the diagram, DEGEE molecules penetrate the stratum corneum and interact with the intercellular lipid bilayers. This interaction leads to a fluidization or disruption of the tightly packed lipid structure, thereby increasing the permeability of the stratum corneum. This allows co-administered active pharmaceutical ingredients to more easily diffuse through this barrier and reach the underlying tissues.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. pharmaexcipients.com [pharmaexcipients.com]

- 4. ptacts.uspto.gov [ptacts.uspto.gov]

- 5. pharmaexcipients.com [pharmaexcipients.com]

- 6. Skin Penetration and Permeation Properties of Transcutol®—Neat or Diluted Mixtures - PMC [pmc.ncbi.nlm.nih.gov]

Diethylene Glycol Monoethyl Ether (DEGEE): A Comprehensive Safety Guide for Laboratory Professionals

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety data for Diethylene Glycol Monoethyl Ether (DEGEE), also known as 2-(2-Ethoxyethoxy)ethanol or Carbitol. The information is intended for researchers, scientists, and professionals in drug development to ensure safe handling and use of this chemical in a laboratory setting. All data is presented in a structured format for clarity and ease of comparison, supplemented with detailed experimental protocols and visual workflows.

Chemical Identification and Physical/Chemical Properties

Proper identification and understanding the physical and chemical properties of a substance are the foundation of laboratory safety.

| Property | Value | Reference |

| Synonyms | 2-(2-Ethoxyethoxy)ethanol, Carbitol, Ethyl Digol | [1] |

| CAS Number | 111-90-0 | [1] |

| Molecular Formula | C6H14O3 | [2] |

| Molecular Weight | 134.17 g/mol | [3] |

| Appearance | Clear, colorless liquid | [3] |

| Odor | Mild, pleasant | [3][4] |

| Boiling Point | 202 °C (396 °F) | [3] |

| Melting Point | -76 °C (-104.4 °F) | [4] |

| Flash Point | 96 °C (205 °F) (Closed Cup) | [3] |

| Autoignition Temperature | 204 °C (399.2 °F) | [5] |

| Vapor Pressure | 0.12 mmHg @ 20 °C | [3] |

| Vapor Density | 4.62 (Air = 1) | [6] |

| Specific Gravity | 0.99 @ 25 °C | [3] |

| Solubility in Water | Complete | [3] |

| Partition Coefficient (log Kow) | -0.54 | [3] |

Hazard Identification and Toxicological Data

Understanding the potential health effects is crucial for implementing appropriate safety measures.

| Hazard Statement | Classification | Primary Route of Exposure |

| Eye Irritation | May cause moderate irritation, including tearing, redness, and swelling. Corneal injury is unlikely.[1][3] | Eyes |

| Skin Irritation | May cause mild skin irritation.[1] May be harmful if absorbed through the skin.[3] | Skin |

| Inhalation | May cause respiratory tract irritation.[3] Low hazard for usual industrial handling.[1] | Inhalation |

| Ingestion | Low toxicity if swallowed. Swallowing large amounts may cause injury.[3] | Ingestion |

| Chronic Effects | In animals, effects have been reported on the blood. May cause central nervous system effects.[3] This substance has caused adverse reproductive and fetal effects in animals.[1] |

Quantitative Toxicological Data

| Test | Result | Species | Reference |

| Acute Oral LD50 | 5.5 g/kg | Rat | [7] |

| Acute Dermal LD50 | > 2 g/kg | Rabbit | [7] |

| Acute Inhalation LC50 | > 5240 mg/m³ (4h) | Rat | [7] |

Experimental Protocols

The following are summaries of standardized experimental protocols used to determine the toxicological data presented. These are based on internationally recognized guidelines.

OECD Guideline 423: Acute Oral Toxicity - Acute Toxic Class Method

This method is used to estimate the acute oral toxicity (LD50) of a substance.

-

Principle: A stepwise procedure is used with a limited number of animals per step. The outcome of each step determines the dose for the next. The method aims to classify the substance into a toxicity class rather than determining a precise LD50.[5][8]

-

Animal Selection: Healthy, young adult rats of a single sex (typically females as they are often slightly more sensitive) are used.[9]

-

Dose Administration: The test substance is administered orally by gavage in a single dose. Animals are fasted before dosing.[9]

-

Observation: Animals are observed for mortality and clinical signs of toxicity for at least 14 days. Body weight is recorded weekly.[10]

-

Endpoint: The number of animals that die within a defined period is recorded for each dose level. This information is used to classify the substance according to the Globally Harmonised System (GHS).[8]

OECD Guideline 404: Acute Dermal Irritation/Corrosion

This guideline describes procedures to determine the potential of a substance to cause skin irritation or corrosion.

-

Principle: The substance is applied to the skin of a single animal in a stepwise manner. The degree of irritation is scored at specified intervals.[11]

-

Animal Selection: A single healthy young adult albino rabbit is typically used for the initial test.[11]

-

Procedure: A small area of the animal's back is clipped free of fur. The test substance is applied to a small patch of skin and covered with a gauze patch for a defined period (typically 4 hours).[11]

-

Observation: The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal. The severity of the reactions is scored.[11]

-

Confirmation: If a corrosive effect is not observed in the initial test, the response is confirmed using up to two additional animals.[11]

OECD Guideline 405: Acute Eye Irritation/Corrosion

This test evaluates the potential of a substance to cause eye irritation or corrosion.

-

Principle: The test substance is applied in a single dose to one eye of an experimental animal, with the untreated eye serving as a control.[6]

-

Animal Selection: A single healthy young adult albino rabbit is used for the initial test.[6]

-

Procedure: A single dose of the substance is instilled into the conjunctival sac of one eye. The eyelids are held shut for about one second.[4]

-

Observation: The eyes are examined at 1, 24, 48, and 72 hours after application. The cornea, iris, and conjunctiva are evaluated for the degree of irritation and scored.[6][12]

-

Confirmation: If a severe or corrosive effect is not seen in the initial test, the response is confirmed in up to two additional animals.[4]

Laboratory Safety and Handling

Adherence to proper safety protocols is paramount when working with any chemical.

Engineering Controls

-

Work in a well-ventilated area. Use a chemical fume hood if there is a potential for generating vapors or aerosols.[1]

Personal Protective Equipment (PPE)

-

Eye Protection: Wear chemical safety goggles or a face shield.[1]

-

Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat.[1][3]

-

Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with organic vapor cartridges.[3]

Safe Handling and Storage

-

Avoid contact with skin and eyes.[4]

-

Do not breathe vapors or mists.[4]

-

Keep containers tightly closed when not in use.[1]

-

Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids.[1]

-

May form explosive peroxides. If peroxide formation is suspected, do not open or move the container.[1]

Emergency Procedures and First Aid

Immediate and appropriate response to an exposure is critical.

| Exposure Route | First Aid Measures |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[1] |

| Skin Contact | Immediately wash off with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical aid if irritation develops or persists.[1] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[1] |

| Ingestion | Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical aid immediately.[1] |

Visualized Workflows and Relationships

The following diagrams illustrate key logical workflows for handling this compound in a laboratory setting.

Caption: Laboratory workflow for handling this compound.

Caption: First aid procedures for this compound exposure.

References

- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 2. siesascs.edu.in [siesascs.edu.in]

- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 4. ACUTE EYE IRRITATION OECD GUIDELINE BY SEJAL AGRAWAL | PPTX [slideshare.net]

- 5. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]

- 6. nucro-technics.com [nucro-technics.com]

- 7. oecd.org [oecd.org]

- 8. researchgate.net [researchgate.net]

- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 10. Acute Toxicity Studies - Study Design of OECD Guideline 425: Acute oral toxicity – up and down procedure - Tox Lab [toxlab.co]

- 11. nucro-technics.com [nucro-technics.com]

- 12. ecetoc.org [ecetoc.org]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Solubility of Diethylene Glycol Monoethyl Ether (DEGEE)

Introduction

This compound (DEGEE), also known as 2-(2-ethoxyethoxy)ethanol, is a versatile and widely utilized solvent in the pharmaceutical, cosmetic, and chemical industries. Its unique properties, including high solubilizing power for a broad range of active substances, make it a valuable excipient in various formulations.[1] This technical guide provides a comprehensive overview of the solubility of DEGEE in water and a range of common organic solvents. The information presented herein is intended to support researchers, scientists, and drug development professionals in formulation design, experimental planning, and process optimization.

Core Concepts of Solubility

The solubility of a substance is its ability to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution. The principle of "like dissolves like" is a fundamental concept in predicting solubility, where polar solutes tend to dissolve in polar solvents and non-polar solutes in non-polar solvents. DEGEE possesses both a polar hydroxyl group and ether linkages, as well as a non-polar ethyl group, which contributes to its broad miscibility with a variety of solvents.

Quantitative Solubility Data

DEGEE is notable for its miscibility with water and many common organic solvents. "Miscible" indicates that the two substances are soluble in each other in all proportions, forming a single, homogeneous phase. For practical purposes, this can be considered as infinite solubility.

The following table summarizes the solubility of DEGEE in water and various organic solvents.

| Solvent | Classification | Solubility ( g/100 mL at 20°C) | Citation |

| Water | Polar Protic | Miscible | [2] |

| Acetone | Polar Aprotic | Miscible | [2] |

| Benzene | Non-polar | Miscible | [2] |

| Chloroform | Non-polar | Miscible | [2] |